![molecular formula C42H45N2P B14903897 4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is a complex organic compound that features a biphenyl core substituted with dicyclohexylphosphanyl and indole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a bromobiphenyl derivative and a boronic acid.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with dicyclohexylphosphine.
Attachment of Indole Groups: The indole groups are attached through a nucleophilic substitution reaction, where the biphenyl core reacts with 1-methyl-1H-indole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, while the phosphanyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
科学研究应用
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) has several scientific research applications:
作用机制
The mechanism of action of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) involves its role as a ligand in catalytic processes. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations, including cross-coupling and cycloaddition reactions .
相似化合物的比较
Similar Compounds
CyJohnPhos: [(2-Biphenyl)dicyclohexylphosphine], used in similar catalytic applications.
S-Phos: Another biphenyl-based phosphine ligand with similar properties.
Uniqueness
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is unique due to the presence of indole groups, which impart additional biological activity and potential applications in medicinal chemistry. This distinguishes it from other phosphine ligands that lack such functional groups.
属性
分子式 |
C42H45N2P |
|---|---|
分子量 |
608.8 g/mol |
IUPAC 名称 |
[2-[2,6-bis(1-methylindol-4-yl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C42H45N2P/c1-43-28-26-34-32(19-12-23-39(34)43)36-21-11-22-37(33-20-13-24-40-35(33)27-29-44(40)2)42(36)38-18-9-10-25-41(38)45(30-14-5-3-6-15-30)31-16-7-4-8-17-31/h9-13,18-31H,3-8,14-17H2,1-2H3 |
InChI 键 |
JIHZLVKSDUZUTP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)C3=C(C(=CC=C3)C4=C5C=CN(C5=CC=C4)C)C6=CC=CC=C6P(C7CCCCC7)C8CCCCC8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





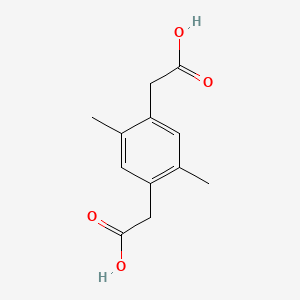
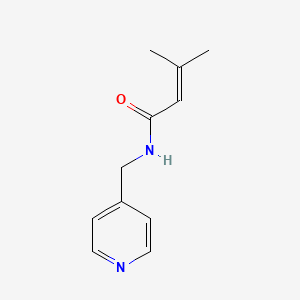

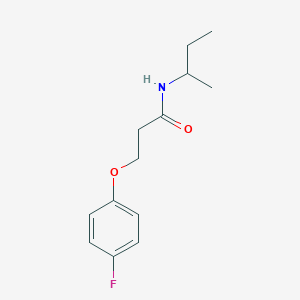

![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
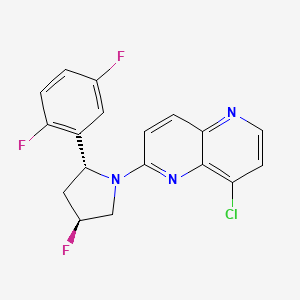
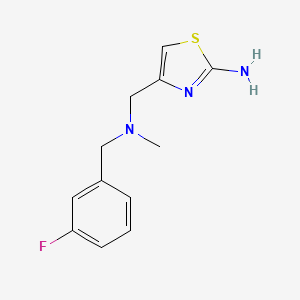

![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
